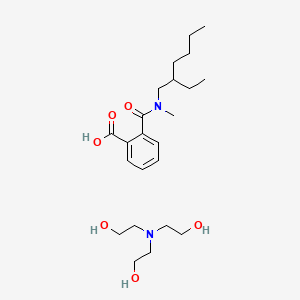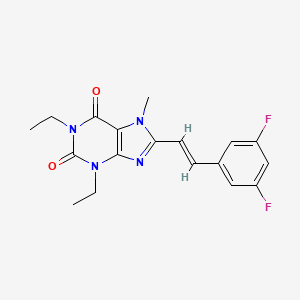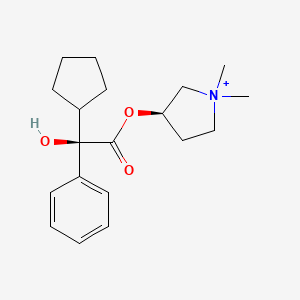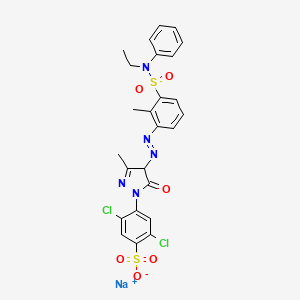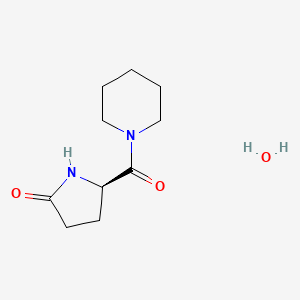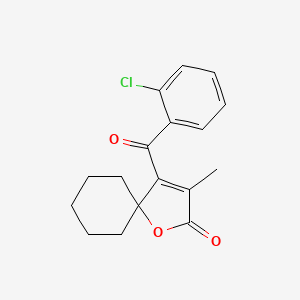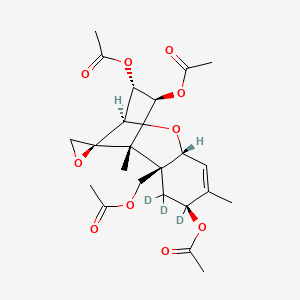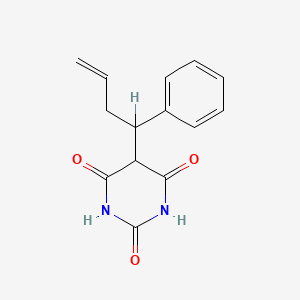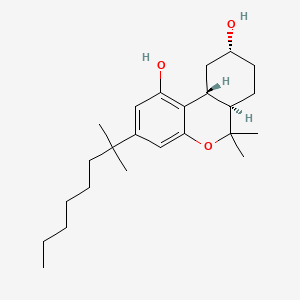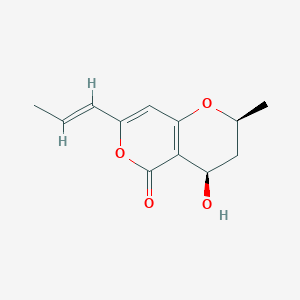
Deoxyradicinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxyradicinol is a novel compound with phytotoxic activity, isolated from liquid cultures of the fungus Alternaria helianthi. It has the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol The compound is known for its unique structure, which includes a pyrano[4,3-b]pyran-5-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of deoxyradicinol involves a three-step route, with the key step being a zinc-mediated enolate C-acylation. This step allows for the direct introduction of the propenyl side chain without extraneous redox manipulations. The reaction conditions typically involve maintaining a temperature of around 35°C and a pH of 7.0, with NAD+ as a co-enzyme.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of bioreactors for the cultivation of Alternaria helianthi and subsequent extraction of this compound is a potential method for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Deoxyradicinol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to radicinin and 3-epi-radicinin in the phytopathogenic fungus Bipolaris coicis.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include radicinin and 3-epi-radicinin, both of which have significant biological activities.
Aplicaciones Científicas De Investigación
Deoxyradicinol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: this compound exhibits phytotoxic activity, making it a potential candidate for the development of bioherbicides.
Medicine: Research has shown that this compound can inhibit the growth of bacterial pathogens such as Xylella fastidiosa and Liberibacter crescens, which are responsible for diseases in grapevines and citrus plants.
Industry: The compound’s phytotoxic properties are being explored for use in sustainable agriculture and weed management.
Mecanismo De Acción
Deoxyradicinol exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the inhibition of bacterial growth by interfering with the bacterial cell wall synthesis. The compound also induces oxidative stress in plant cells, leading to chlorosis and wilting . Additionally, this compound targets chloroplasts, causing an overproduction of reactive oxygen species and triggering programmed cell death in plants .
Comparación Con Compuestos Similares
Radicinin: A phytotoxic and antibiotic metabolite produced by some phytopathogenic fungi.
3-epi-Radicinin: An epimer of radicinin with similar biological activities.
Uniqueness: Deoxyradicinol is unique due to its specific structure and the presence of a propenyl side chain, which distinguishes it from other similar compounds. Its ability to inhibit bacterial growth and induce oxidative stress in plants makes it a valuable compound for various applications in agriculture and medicine.
Propiedades
Número CAS |
97588-11-9 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one |
InChI |
InChI=1S/C12H14O4/c1-3-4-8-6-10-11(12(14)16-8)9(13)5-7(2)15-10/h3-4,6-7,9,13H,5H2,1-2H3/b4-3+/t7-,9+/m0/s1 |
Clave InChI |
CJYYHIQJJHOGBG-NBUMFNHOSA-N |
SMILES isomérico |
C/C=C/C1=CC2=C([C@@H](C[C@@H](O2)C)O)C(=O)O1 |
SMILES canónico |
CC=CC1=CC2=C(C(CC(O2)C)O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



